molecular formula C17H25O7P B12669734 Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate CAS No. 14656-26-9

Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B12669734
CAS No.: 14656-26-9
M. Wt: 372.3 g/mol
InChI Key: CRKMCAWVSBUKPJ-FOWTUZBSSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a diethoxyphosphoryl group and a dimethoxyphenyl group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.

    Substitution: Nucleophilic substitution reactions can occur at the acrylate or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce phosphonate alcohols.

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a mimic of phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate-containing substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
  • Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dihydroxyphenyl)acrylate
  • Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethylphenyl)acrylate

Uniqueness

Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both diethoxyphosphoryl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.

Properties

CAS No.

14656-26-9

Molecular Formula

C17H25O7P

Molecular Weight

372.3 g/mol

IUPAC Name

ethyl (E)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H25O7P/c1-6-22-17(18)16(25(19,23-7-2)24-8-3)12-13-9-10-14(20-4)15(11-13)21-5/h9-12H,6-8H2,1-5H3/b16-12+

InChI Key

CRKMCAWVSBUKPJ-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/P(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)P(=O)(OCC)OCC

Origin of Product

United States

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